CB1 Receptor Binding Affinity Compared to the Prototypical Antagonist Rimonabant
The target compound displaces [³H]CP‑55,940 from human CB1 receptors expressed in insect sf9 membranes with a Ki of 19.9 nM [1]. In contrast, the reference CB1 antagonist rimonabant (SR141716A) exhibits a Ki of approximately 1‑2 nM under comparable conditions [2]. This ~10–20‑fold lower affinity indicates that the title compound occupies a distinct potency tier among pyrazole‑morpholine CB1 ligands, which may be desirable for applications requiring moderate receptor occupancy rather than full blockade.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 19.9 nM |
| Comparator Or Baseline | Rimonabant (SR141716A) Ki ≈ 1‑2 nM |
| Quantified Difference | ~10–20‑fold lower affinity |
| Conditions | Displacement of [³H]CP‑55,940 from human CB1 receptor expressed in insect sf9 membranes |
Why This Matters
Moderate CB1 affinity allows finer titration of receptor occupancy, which is critical for studies aiming to separate peripheral metabolic effects from central nervous system side effects.
- [1] BindingDB. BDBM50380718; CHEMBL2017684. Affinity Data: Ki = 19.9 nM. Displacement of [³H]CP‑55,940 from human CB1 receptor expressed in insect sf9 membranes. https://www.bindingdb.org/ View Source
- [2] Rinaldi‑Carmona M, Barth F, Héaulme M, et al. SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Lett. 1994;350(2‑3):240‑244. doi:10.1016/0014-5793(94)00773‑X View Source
